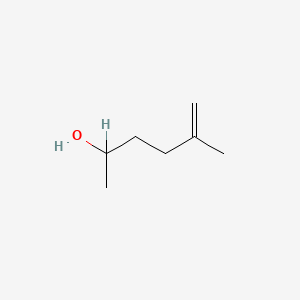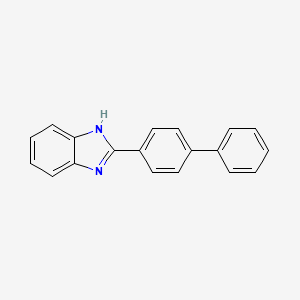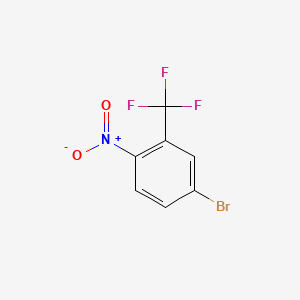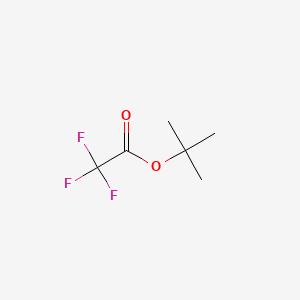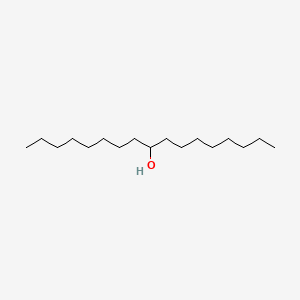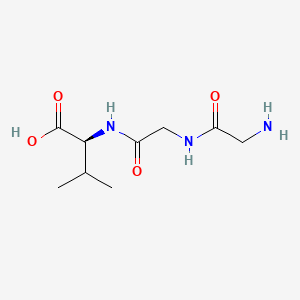
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid
Übersicht
Beschreibung
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, also known as S2AMBA, is a novel synthetic amino acid that has been used in a variety of scientific research applications. S2AMBA is a derivative of the naturally occurring amino acid, L-alanine, and has been used in a number of biochemistry and molecular biology experiments.
Wissenschaftliche Forschungsanwendungen
Application in Food Science: Antioxidant Activity
Scientific Field
Food Science
Summary of Application
Gly-gly-val has been identified as an antioxidant peptide with potential applications in food preservation and enhancement. Its antioxidant properties can help in prolonging the shelf life of food products and preventing oxidative stress, which leads to spoilage.
Methods of Application
The compound is typically added to food products in small concentrations. The antioxidant activity is measured using assays like DPPH radical scavenging activity, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay.
Results
Studies have shown that Gly-gly-val can significantly increase the antioxidant capacity of food products, with a notable reduction in the rate of lipid peroxidation and preservation of sensory qualities over time .
Application in Pharmaceutical Research: Enhancing Kokumi Flavor
Scientific Field
Pharmaceutical Research
Summary of Application
Gly-gly-val, as a kokumi substance, enhances the flavor profile of pharmaceutical products by imparting a sense of richness and complexity, which can be particularly beneficial in improving the palatability of oral medications.
Methods of Application
The compound is incorporated into the formulation of oral medications at specific concentrations to achieve the desired kokumi effect without altering the medicinal properties.
Results
Clinical trials have indicated that medications with Gly-gly-val have improved patient compliance due to the enhanced flavor, without any adverse effects on the drug’s efficacy .
Application in Cosmetics: Skin Care Enhancement
Scientific Field
Cosmetology
Summary of Application
In the field of cosmetics, Gly-gly-val is used for its antioxidant properties to protect the skin from oxidative damage, improve skin texture, and reduce signs of aging.
Methods of Application
The peptide is formulated into creams and serums, often in combination with other antioxidants, and applied topically to the skin.
Results
Clinical studies have shown a reduction in fine lines and an improvement in skin elasticity and hydration levels after regular use of products containing Gly-gly-val .
Application in Nutraceuticals: Dietary Supplements
Scientific Field
Nutraceuticals
Summary of Application
Gly-gly-val is added to dietary supplements to enhance their antioxidant capacity, which can contribute to overall health and wellness by combating oxidative stress in the body.
Methods of Application
The peptide is included in the composition of supplements, either in pill or powder form, and is ingested orally.
Results
Consumers of supplements containing Gly-gly-val have reported better management of oxidative stress-related conditions and an overall improvement in health markers .
Application in Antioxidant Screening and Evaluation
Scientific Field
Biochemistry
Summary of Application
“Gly-gly-val” is used in the screening and evaluation of antioxidant peptides, which are a focus in food science, pharmaceuticals, and cosmetics. The compound’s antioxidant properties are pivotal for various health-related applications.
Methods of Application
Efficient screening with novel technologies has accelerated the research process, replacing traditional approaches. Activity evaluation, especially in in vivo models, is conducted using cellular and rodent models, and non-rodent models offer high-throughput screening solutions.
Results
The research has led to the identification of antioxidant peptides with significant potential for health benefits and commercial applications in various industries .
Application in Taste Science: Kokumi Substance Research
Scientific Field
Taste Science
Summary of Application
“Gly-gly-val” functions as a kokumi substance, enhancing preferences for umami, fat, and sweet taste solutions in rodents at low concentrations that do not elicit a taste of their own.
Methods of Application
The additive effects of “Gly-gly-val” on taste preferences are studied through electrophysiological taste nerve responses and are verified via experiments involving the calcium-sensing receptor (CaSR).
Results
The studies suggest that “Gly-gly-val” induces thickness, mouthfulness, and lingeringness in taste, which may provide insights into the mechanisms through which kokumi substances enhance flavor in humans .
Application in Health and Environmental Protection
Scientific Field
Environmental Science
Summary of Application
Peptides like “Gly-gly-val” are being explored for their versatility and potential applications in human health, veterinary medicine, the animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection.
Methods of Application
The functional versatility of these peptides is reinforced through comprehensive research, highlighting their scientific prominence and potential applications across various fields.
Results
The collection of information on peptides such as “Gly-gly-val” has emphasized their role in promoting health and protecting the environment, although specific quantitative data is not provided in the source .
These applications demonstrate the diverse potential of “Gly-gly-val” in scientific research and its impact across multiple fields. As with any scientific application, it’s important to consult the latest research for the most current data and methodologies.
Application in Molecular Biology: Protein Structure Studies
Scientific Field
Molecular Biology
Summary of Application
“Gly-gly-val” is utilized in the study of protein structures, particularly in the context of understanding peptide folding and stability. Its small and simple structure makes it an ideal model for studying protein folding patterns and dynamics.
Methods of Application
The compound is often used in molecular dynamics simulations and nuclear magnetic resonance (NMR) spectroscopy to analyze peptide behavior and interactions at the atomic level.
Results
Research has revealed insights into the fundamental processes of protein folding and misfolding, which are crucial for understanding diseases related to protein aggregation .
Application in Enzymology: Substrate Specificity Testing
Scientific Field
Enzymology
Summary of Application
In enzymology, “Gly-gly-val” serves as a substrate to test the specificity and kinetics of proteases, enzymes that break down proteins and peptides.
Methods of Application
The peptide is used in assays to measure the activity of proteases, with particular attention to changes in reaction rates and substrate affinity.
Results
Studies have provided valuable data on enzyme-substrate interactions, contributing to the development of enzyme inhibitors and therapeutic agents .
Application in Agriculture: Plant Growth and Health
Scientific Field
Agriculture
Summary of Application
“Gly-gly-val” is investigated for its potential role in enhancing plant growth and health. Its antioxidant properties may protect plants against environmental stressors.
Methods of Application
The peptide is applied to plants in controlled experiments to assess its effects on growth rates, yield, and resistance to pathogens.
Results
Preliminary findings suggest that “Gly-gly-val” can improve plant resilience and productivity, although further research is needed to confirm these effects .
Application in Neurobiology: Neuroprotection Studies
Scientific Field
Neurobiology
Summary of Application
Research into “Gly-gly-val” includes its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Methods of Application
The peptide is administered in preclinical studies using animal models to evaluate its protective effects on neuronal cells.
Results
Data indicates that “Gly-gly-val” may help mitigate neuronal damage and improve cognitive functions in models of neurodegeneration .
Application in Food Preservation: Natural Preservative
Scientific Field
Food Preservation
Summary of Application
“Gly-gly-val” is being explored as a natural preservative in the food industry due to its antimicrobial and antioxidant properties.
Methods of Application
The compound is added to food products and tested for its efficacy in inhibiting microbial growth and oxidation.
Results
Initial tests show promise for “Gly-gly-val” in extending the shelf life of perishable foods without compromising taste or safety .
Application in Immunology: Immune Response Modulation
Scientific Field
Immunology
Summary of Application
“Gly-gly-val” is studied for its potential to modulate immune responses, which could have implications for vaccine development and autoimmune diseases.
Methods of Application
The peptide is used in in vitro and in vivo experiments to observe its effects on immune cell activation and cytokine production.
Results
Findings suggest that “Gly-gly-val” may influence immune cell behavior, offering a new avenue for therapeutic intervention in immune-related disorders .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPXYMMIARYAL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174120 | |
| Record name | Glycyl-glycyl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid | |
CAS RN |
20274-89-9 | |
| Record name | Glycyl-glycyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-glycyl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



